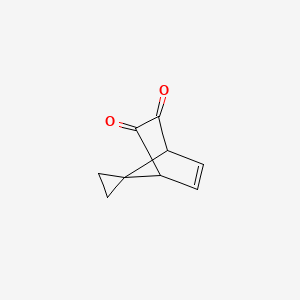
Spiro(bicyclo(2.2.1)hept-5-ene-7,1'-cyclopropane)-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(bicyclo(221)hept-5-ene-7,1’-cyclopropane)-2,3-dione is a unique organic compound characterized by its spirocyclic structure, which includes a bicycloheptane ring fused with a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicycloheptane structure. The cyclopropane ring is then introduced through a cyclopropanation reaction. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.
Wissenschaftliche Forschungsanwendungen
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert specific effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro(bicyclo(2.2.1)heptane-7,1’-cyclopropane)-5-ene-2-carboxylic acid
- Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2-one
- 2’,2’-dimethylspiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dicarbonitrile
Uniqueness
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
60526-40-1 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dione |
InChI |
InChI=1S/C9H8O2/c10-7-5-1-2-6(8(7)11)9(5)3-4-9/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
SRQNBAJQPIQHQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3C=CC2C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



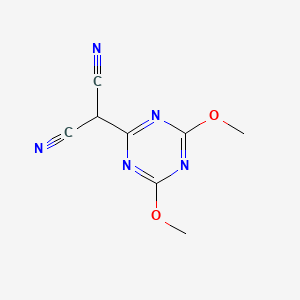

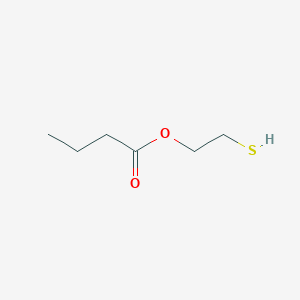
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
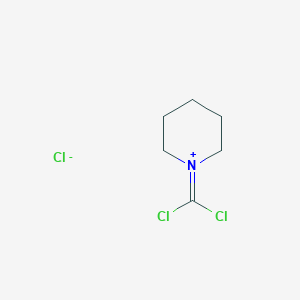

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

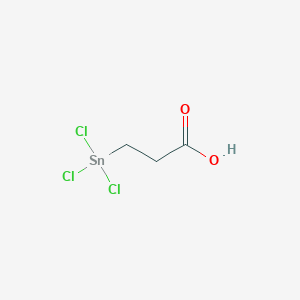
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
